molecular formula C22H19ClN2O2 B15014048 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

Cat. No.: B15014048
M. Wt: 378.8 g/mol
InChI Key: ACVAJRCVDZULBW-ZVHZXABRSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 4-[(4-methylphenoxy)methyl]benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-4-ethoxybenzohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-2-12-21(13-3-16)27-15-18-4-8-19(9-5-18)22(26)25-24-14-17-6-10-20(23)11-7-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

ACVAJRCVDZULBW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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